3-Propylidenepyrrolidine
Description
The exact mass of the compound 3-Propylidenepyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Propylidenepyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propylidenepyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1563461-47-1 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(3E)-3-propylidenepyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h3,8H,2,4-6H2,1H3/b7-3+ |
InChI Key |
ZSIXFAYVZOLAHC-XVNBXDOJSA-N |
SMILES |
CCC=C1CCNC1 |
Isomeric SMILES |
CC/C=C/1\CCNC1 |
Canonical SMILES |
CCC=C1CCNC1 |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-Propylidenepyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 3-Propylidenepyrrolidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 3-Propylidenepyrrolidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Propylidenepyrrolidine can induce apoptotic cell death by modulating signaling pathways such as the Akt pathway. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 3-Propylidenepyrrolidine exerts its effects through various mechanisms. One key mechanism involves the binding of 3-Propylidenepyrrolidine to specific biomolecules, such as enzymes and receptors, which can result in enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further interact with cellular components, causing changes in gene expression and cellular function. Additionally, 3-Propylidenepyrrolidine can modulate the activity of signaling molecules, thereby influencing cellular pathways and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Propylidenepyrrolidine can change over time. Studies have shown that the stability and degradation of 3-Propylidenepyrrolidine can influence its long-term effects on cellular function. For example, prolonged exposure to 3-Propylidenepyrrolidine can lead to sustained changes in gene expression and cellular metabolism, which may result in long-term effects on cell viability and function. Additionally, the degradation products of 3-Propylidenepyrrolidine can also have biological activity, further complicating its temporal effects.
Dosage Effects in Animal Models
The effects of 3-Propylidenepyrrolidine vary with different dosages in animal models. At low doses, 3-Propylidenepyrrolidine may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including organ toxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached for 3-Propylidenepyrrolidine to exert its biological effects.
Metabolic Pathways
3-Propylidenepyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. Additionally, 3-Propylidenepyrrolidine can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Propylidenepyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of 3-Propylidenepyrrolidine in different cellular compartments. For example, 3-Propylidenepyrrolidine may be transported into the mitochondria or nucleus, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of 3-Propylidenepyrrolidine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Propylidenepyrrolidine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
